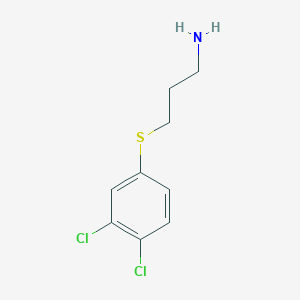

3-(3,4-Dichlorophenylthio) propan-1-amine

Description

These compounds belong to a class of arylalkylamines characterized by a phenyl ring substituted with halogens (e.g., Cl, F) or other functional groups, linked to a propan-1-amine backbone. The dichlorophenyl moiety confers significant electronic and steric effects, influencing reactivity, solubility, and biological activity .

Properties

IUPAC Name |

3-(3,4-dichlorophenyl)sulfanylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2NS/c10-8-3-2-7(6-9(8)11)13-5-1-4-12/h2-3,6H,1,4-5,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUKLBVNWJFIWHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1SCCCN)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichlorophenylthio) propan-1-amine typically involves the reaction of 3,4-dichlorothiophenol with 3-chloropropan-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-(3,4-Dichlorophenylthio) propan-1-amine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenylthio) propan-1-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amine group under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol and amine derivatives.

Substitution: N-alkylated or N-acylated products.

Scientific Research Applications

3-(3,4-Dichlorophenylthio) propan-1-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenylthio) propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-(3,4-Dichlorophenyl)propan-1-amine and its analogs based on molecular structure, substituents, and key properties derived from the evidence:

Structural and Functional Differences

- Halogenation vs. Mixed halogenation in 3-(3-Chloro-4-fluorophenyl)-1-(3,4-difluorophenyl)propan-1-amine hydrochloride may alter receptor binding affinity due to steric and electronic variations .

Chiral vs. Achiral Derivatives :

Salt Formation :

Research Implications and Gaps

- Pharmacological Potential: The dichlorophenyl group’s bioisosteric properties (mimicking other aromatic systems) make it a candidate for drug discovery, though specific activity data are absent in the evidence.

- Commercial Availability : Compounds like 3-(3-Chloro-4-fluorophenyl)-1-(3,4-difluorophenyl)propan-1-amine hydrochloride are marked as discontinued, underscoring challenges in sourcing specialized halogenated amines .

- Stereochemical Exploration : The chiral variant warrants further study to assess enantiomer-specific effects in biological systems.

Biological Activity

3-(3,4-Dichlorophenylthio)propan-1-amine, also known by its CAS number 119511-46-5, is a compound that has garnered interest in pharmacological research due to its potential biological activity. This article explores its synthesis, biological properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound features a propan-1-amine backbone substituted with a 3,4-dichlorophenylthio group. This structural configuration is significant as the presence of chlorine atoms and sulfur can influence the compound's interaction with biological targets.

Synthesis

The synthesis of 3-(3,4-Dichlorophenylthio)propan-1-amine typically involves the reaction of 3,4-dichlorothiophenol with appropriate alkylating agents. The following reaction scheme illustrates a common synthetic pathway:

- Starting Material : 3,4-Dichlorothiophenol

- Reagents : Alkyl halides (e.g., bromoalkanes)

- Conditions : Base-catalyzed nucleophilic substitution

Pharmacological Effects

Research indicates that 3-(3,4-Dichlorophenylthio)propan-1-amine exhibits a range of biological activities:

- Neuroprotective Properties : In vitro studies have demonstrated that this compound can protect neuronal cells from excitotoxicity associated with NMDA receptor activation. Specifically, it shows selective inhibition of the NR2B subunit of NMDA receptors, which is crucial for synaptic plasticity and memory functions .

- Antidepressant Activity : Some studies suggest that compounds with similar structures can exhibit antidepressant-like effects in animal models. The mechanism may involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

The biological activity of 3-(3,4-Dichlorophenylthio)propan-1-amine is believed to be mediated through its interaction with specific receptors and enzymes:

- NMDA Receptor Modulation : The compound has been shown to selectively inhibit NR2B-containing NMDA receptors, leading to reduced calcium influx and subsequent neuroprotective effects against ischemic damage .

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound:

| Study | Findings |

|---|---|

| Study A (2009) | Demonstrated neuroprotective effects in vivo using transient focal ischemia models. |

| Study B (2015) | Reported significant inhibition of NR2B receptor currents in Xenopus oocytes expressing recombinant NMDA receptors. |

| Study C (2020) | Suggested potential antidepressant effects in rodent models via modulation of monoaminergic systems. |

Case Study: Neuroprotection in Ischemia

A notable study involved administering 3-(3,4-Dichlorophenylthio)propan-1-amine to rats subjected to transient focal ischemia. The results indicated a significant reduction in neuronal death compared to control groups, highlighting its potential therapeutic application in stroke management.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.